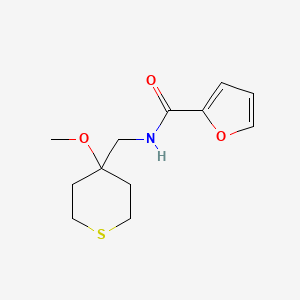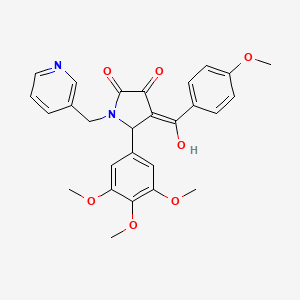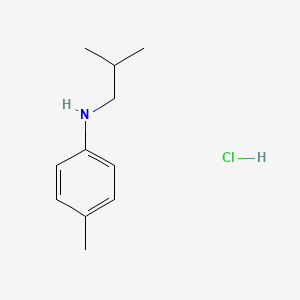
4-methyl-N-(2-methylpropyl)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-methyl-N-(2-methylpropyl)aniline hydrochloride” is a chemical compound with the molecular formula C11H18ClN . It is a powder in physical form . The compound has a molecular weight of 199.72 .
Molecular Structure Analysis
The molecular structure of “4-methyl-N-(2-methylpropyl)aniline hydrochloride” is represented by the formula C11H18ClN . This indicates that the compound consists of 11 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom.Physical And Chemical Properties Analysis
“4-methyl-N-(2-methylpropyl)aniline hydrochloride” is a powder in physical form . It has a molecular weight of 199.72 . The compound’s specific boiling point, melting point, and other physical properties are not mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
4-Substituted anilinomethylpropionate compounds have been synthesized and investigated as corrosion inhibitors for mild steel in hydrochloric acid solutions. These studies reveal the potential of related aniline compounds in protecting metals against corrosion, which is crucial for extending the lifespan of metal structures and components in various industrial applications (Shukla & Quraishi, 2009).
Material Science and Polymer Chemistry
- Polyurethane Cationomers with Anil Groups : The synthesis of polyurethane cationomers incorporating anil groups demonstrates the chemical versatility of aniline derivatives in creating materials with specific properties, such as fluorescent polymeric films. This research highlights the potential of aniline derivatives in material science, particularly in developing new materials with desirable optical properties (Buruianǎ et al., 2005).
- Polyaniline Synthesis : The oxidative chemical polymerization of aniline in hydrochloric acid solution at sub-zero temperatures leads to polyaniline with significantly higher molecular weight compared to that prepared at room temperature. This research is critical for advancing the synthesis of conductive polymers, which have wide applications in electronics and materials science (Adams et al., 1996).
Environmental Science
Aromatic Amines in Surface Waters : Studies on the presence of aniline, chloroanilines, dichloroanilines, and methylaniline in Dutch rivers demonstrate the environmental impact of these compounds. Monitoring their presence in water bodies is essential for understanding and mitigating their potential environmental and health risks (Wegman & Korte, 1981).
Advanced Materials
- Conductive Polymers : Investigations into the conductivity and morphology of polyaniline and polypyrrole prepared in the presence of organic dyes offer insights into the synthesis of conductive polymers with enhanced electrical properties and tailored morphologies. This research is relevant for the development of advanced materials for electronic and optical applications (Stejskal & Prokeš, 2020).
Chemical Synthesis and Catalysis
Sequential Coupling of Transesterification of Cyclic Carbonates with Selective N-Methylation of Anilines : The study demonstrates a chemoselective process for producing N,N-dimethyl derivatives of anilines through a sequential transformation catalyzed by faujasites. This research highlights the potential of aniline derivatives in synthetic chemistry, offering a green and efficient method for the selective N-methylation of anilines (Selva, Perosa, & Fabris, 2008).
Wirkmechanismus
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
4-methyl-N-(2-methylpropyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-9(2)8-12-11-6-4-10(3)5-7-11;/h4-7,9,12H,8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBVPANAYCSMOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


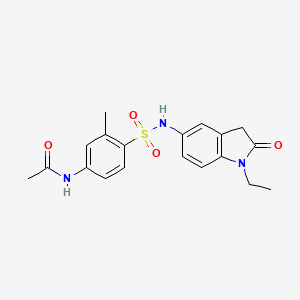
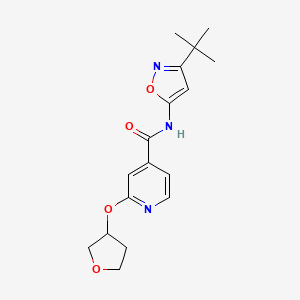

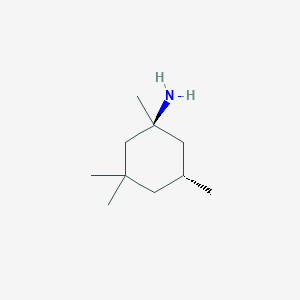
![1'-(2,5-Dimethylbenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2866794.png)
![(E)-2-methyl-3-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2866795.png)
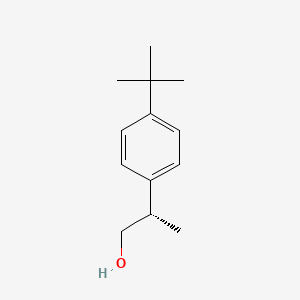
![4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2866799.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2866800.png)

![9-Oxa-6-azaspiro[4.5]decan-7-one](/img/structure/B2866804.png)
